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p-Tolylamino-acetic acid

Catalog No.
S775251
CAS No.
21911-69-3
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolylamino-acetic acid

CAS Number

21911-69-3

Product Name

p-Tolylamino-acetic acid

IUPAC Name

2-(4-methylanilino)acetic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)

InChI Key

CTFOHWIEFNJZHC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)O

Synthesis and Characterization:

p-Tolylamino-acetic acid (CAS: 21911-69-3) is a small molecule with the chemical formula C9H11NO2. It can be synthesized through various methods, including the reaction of p-toluidine (4-methylaniline) with chloroacetic acid in the presence of a base. [, ]

The characterization of p-Tolylamino-acetic acid involves various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Applications in Proteomics Research:

p-Tolylamino-acetic acid finds application in the field of proteomics research, particularly in the study of protein-protein interactions (PPIs). It serves as a component of a biotinylation reagent used in proximity labeling, a technique for identifying proteins interacting with a specific target protein of interest. []

In proximity labeling, the p-tolylamino moiety of p-Tolylamino-acetic acid acts as a spacer arm, linking the biotin tag to a reactive group that covalently binds to nearby proteins. This allows for the subsequent isolation and identification of interacting proteins through their attached biotin tags. []

Current Research and Future Directions:

The use of p-Tolylamino-acetic acid in proximity labeling is a relatively recent development, and ongoing research is exploring its potential for various applications in proteomics, including:

  • Identifying novel protein-protein interactions associated with specific diseases or cellular processes.
  • Understanding the dynamics of protein complexes involved in cellular functions.
  • Developing new therapeutic strategies by targeting specific protein-protein interactions. []

Limitations and Future Considerations:

While p-Tolylamino-acetic acid offers advantages in proximity labeling, certain limitations need to be addressed in future research. These include:

  • Potential non-specific labeling of proteins not directly interacting with the target protein.
  • The spacer arm length, which may affect the efficiency of capturing interacting proteins.
  • The development of more efficient and specific labeling strategies for improved accuracy in PPI identification. []

p-Tolylamino-acetic acid is an organic compound characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to an amino-acetic acid structure. Its molecular formula is C9H11NO2C_9H_{11}NO_2 with a molecular weight of approximately 165.19 g/mol. This compound is recognized for its utility in various chemical and biological applications, particularly in the fields of medicinal chemistry and biochemistry. It is a white to off-white crystalline solid that is soluble in water and organic solvents, making it versatile for different experimental conditions .

, including:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it behave as an acid, while the amino group can accept a proton, allowing it to function as a base.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Reduction: The carbonyl group in related compounds can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions highlight its potential as a building block for more complex organic molecules .

Research indicates that p-Tolylamino-acetic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets, possibly influencing pathways related to pain and inflammation. Additionally, its derivatives may show enhanced biological efficacy, making them subjects of interest in drug development .

Several methods exist for synthesizing p-Tolylamino-acetic acid:

  • Direct Amination: The reaction of p-toluidine with chloroacetic acid under basic conditions leads to the formation of p-Tolylamino-acetic acid.
  • Reductive Amination: Starting from p-tolylacetaldehyde, reduction with sodium borohydride in the presence of ammonia can yield the desired amino-acetic acid.
  • Boc Protection Strategy: The amino group can be protected using a Boc (tert-butyloxycarbonyl) group before subsequent reactions involving the carboxylic acid functionality.

These methods allow for the synthesis of p-Tolylamino-acetic acid with good yields and purity .

p-Tolylamino-acetic acid finds applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pain and inflammation.
  • Biochemical Research: Its derivatives are employed in proteomics and other biochemical assays due to their ability to interact with proteins and enzymes.
  • Agriculture: Some derivatives may have potential as agrochemicals or growth regulators .

Studies exploring the interactions of p-Tolylamino-acetic acid with biological macromolecules have revealed its potential effects on enzyme activity and protein binding. For instance, its interaction with specific receptors or enzymes could lead to modulation of biological pathways, which is crucial for understanding its therapeutic potential. Further investigations are needed to elucidate these interactions fully and their implications for drug design .

When comparing p-Tolylamino-acetic acid with similar compounds, several noteworthy analogs emerge:

Compound NameMolecular FormulaKey Characteristics
2-Amino-3-(p-tolyl)propanoic acidC10H13NO2Exhibits neuroprotective effects; involved in neurotransmission.
4-Aminobenzoic acidC7H9NO2Known for its role as a para-aminobenzoic acid derivative; used in sunscreen products.
2-PyridinylalanineC10H12N2O2Involved in various biochemical pathways; shows different pharmacological properties.

p-Tolylamino-acetic acid stands out due to its specific structural features that allow unique interactions within biological systems, especially compared to simpler amino acids or aromatic amines which may lack such functional versatility .

The synthesis of p-tolylamino-acetic acid traces back to early 20th-century efforts to functionalize glycine with aromatic groups. Initial methodologies involved condensation reactions between p-toluidine and ethyl bromoacetate under alkaline conditions, yielding the ethyl ester intermediate, which was subsequently hydrolyzed to the free acid. Advances in the 1980s–1990s optimized this route using phase-transfer catalysts, achieving yields exceeding 70%.

A pivotal development emerged from dental materials research, where its derivative N-(p-tolyl)glycine-glycidyl methacrylate (NTG-GMA) demonstrated exceptional adhesion to dentin surfaces. This application leveraged the compound’s dual functionality: the carboxylic acid group for mineral binding and the aromatic moiety for radical polymerization initiation. Contemporary studies have expanded into enantioselective synthesis, with Strecker-type reactions producing chiral α-(p-tolyl)glycine derivatives in high enantiomeric excess (>99%).

Significance in Amino Acid Chemistry

As a non-proteinogenic amino acid, p-tolylamino-acetic acid serves as a critical building block in peptide mimetics. Its para-methyl group enhances steric bulk and hydrophobicity compared to unmodified glycine, influencing secondary structure formation in synthetic peptides. Key applications include:

  • Peptide backbone modification: Substitution at glycine positions to modulate conformational flexibility.
  • Metal coordination: The carboxylic acid and amine groups facilitate chelation with transition metals, enabling catalytic applications.

Comparative studies with phenylglycine reveal that the methyl substituent in p-tolylamino-acetic acid increases lipophilicity (logP = 1.08 vs. 0.35 for phenylglycine), making it advantageous in drug design for improved membrane permeability.

Position in the Landscape of Phenylglycine Derivatives

p-Tolylamino-acetic acid belongs to a broader family of N-aryl glycines, which are classified by their aryl substituents’ electronic and steric properties. A comparative analysis of derivatives highlights its distinct behavior:

DerivativeAryl GrouplogPMelting Point (°C)Key Application
PhenylglycinePhenyl0.35245–247Chiral auxiliaries
p-Tolylamino-acetic acid4-Methylphenyl1.08171–183Dental adhesives
3-Chlorophenylglycine3-Chlorophenyl1.52198–200mGlu receptor antagonists

The methyl group’s electron-donating effect stabilizes charge-transfer complexes, as evidenced by its use in photoinitiator systems for dental composites. Additionally, its participation in asymmetric Strecker reactions enables the synthesis of enantiopure α-aminonitriles, underscoring its utility in prebiotic chemistry models.

p-Tolylamino-acetic acid exhibits a molecular formula of C₉H₁₁NO₂ with a molecular weight of 165.19 g/mol [1] [2] [3]. The compound is systematically named as N-(4-methylphenyl)glycine according to IUPAC nomenclature [3] [4]. The molecular structure consists of a para-tolyl group (4-methylphenyl) attached to the nitrogen atom of glycine, creating an N-substituted amino acid derivative.

The canonical SMILES representation of the compound is CC1=CC=C(C=C1)NCC(=O)O [5], which illustrates the connectivity between the aromatic tolyl ring and the amino acid backbone. The compound features a total of 12 heavy atoms, with a molecular complexity index of 151 [1]. The exact mass and monoisotopic mass are both 165.078978594 Da [1] [3].

Table 1: Basic Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
CAS Number21911-69-3
IUPAC NameN-(4-methylphenyl)glycine
Exact Mass165.078978594 Da
Topological Polar Surface Area49.3 Ų
Heavy Atom Count12
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3

The molecular structure contains three rotatable bonds, providing conformational flexibility around the N-CH₂-COOH linkage and the connection between the aromatic ring and the amino nitrogen [1]. The compound exhibits water solubility due to the presence of both amino and carboxyl functional groups [5].

Isomerism and Stereochemistry

(S)-2-amino-2-p-tolylacetic acid Configuration

The (S)-enantiomer of 2-amino-2-p-tolylacetic acid represents one of the two possible stereoisomers of this compound, bearing the CAS number 119615-71-3 [4]. This enantiomer exhibits the S-configuration at the α-carbon center adjacent to the carboxyl group. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the carboxyl group takes precedence over the amino group in determining absolute configuration.

The molecular formula remains C₉H₁₁NO₂ with a molecular weight of 165.19 g/mol for the S-enantiomer [4]. The compound exists as a zwitterionic form under physiological conditions, with the amino group protonated and the carboxyl group deprotonated. The SMILES notation for the S-enantiomer is CC1=CC=C(C=C1)C@@HN, where the double @ symbol indicates the S-configuration [4].

Table 2: Stereochemical Properties

Stereochemical AspectDetails
Chiral CentersOne chiral center at α-carbon
StereoisomersTwo stereoisomers (R and S)
S-Enantiomer CAS119615-71-3
Racemic Form CAS21911-69-3
Configurationα-Carbon adjacent to carboxyl group
Optical ActivityEnantiomers are optically active
Chirality TypeCentral chirality

Racemic Mixtures and Enantiomeric Studies

Racemic mixtures of p-tolylamino-acetic acid represent a 50:50 mixture of the R and S enantiomers, exhibiting no net optical rotation due to the equal and opposite rotational contributions of each enantiomer [6] [7]. The racemic form is commonly encountered in synthetic preparations and is designated by the CAS number 21911-69-3 [1] [2].

Resolution of racemic mixtures into pure enantiomers can be achieved through several methodologies. Classical resolution typically involves the formation of diastereomeric salts with optically pure resolving agents, followed by selective crystallization based on solubility differences [6] [7]. The resolved enantiomers can then be recovered through acid-base extraction procedures.

Enzymatic resolution represents an alternative approach for obtaining enantiomerically pure forms of p-tolylamino-acetic acid. This method exploits the substrate specificity of certain enzymes that preferentially react with one enantiomer over the other [8]. The unreacted enantiomer can be isolated in high optical purity following the enzymatic transformation.

Chromatographic separation using chiral stationary phases provides another method for enantiomeric resolution. The differential interaction of the R and S enantiomers with the chiral stationary phase results in different retention times, allowing for their separation [9] [6].

Relationship to Other Tolyl Derivatives

p-Tolylamino-acetic acid belongs to a broader family of tolyl derivatives that share the common structural motif of a methyl-substituted benzene ring. The compound exhibits structural relationships with several related molecules that differ in their functional group arrangements and substitution patterns.

The parent compound p-tolylacetic acid (CAS: 622-47-9) lacks the amino functionality, containing only the carboxyl group attached to the tolyl ring [10]. This structural difference significantly impacts the compound's chemical properties and biological activity. The amino derivative exhibits enhanced water solubility and altered acid-base properties compared to the parent acid.

p-Toluidine (CAS: 106-49-0) serves as a key synthetic precursor for p-tolylamino-acetic acid preparation [11]. The primary amine functionality of p-toluidine can be alkylated with haloacetic acid derivatives to introduce the acetic acid moiety, forming the desired N-substituted amino acid.

Table 3: Comparative Analysis of Tolyl Derivatives

CompoundMolecular FormulaFunctional GroupsStructural Relationship
p-Tolylamino-acetic acidC₉H₁₁NO₂Amino, carboxyl, aromaticParent compound
p-Tolylacetic acidC₉H₁₀O₂Carboxyl, aromaticLacks amino group
p-ToluidineC₇H₉NPrimary amine, aromaticPrecursor amine
p-CresolC₇H₈OHydroxyl, aromaticHydroxyl analog
p-MethylphenylglycineC₉H₁₁NO₂Amino, carboxyl, aromaticAlternative nomenclature

The compound also exhibits structural similarities to other N-substituted glycine derivatives, forming part of the broader class of non-proteinogenic amino acids [12]. These derivatives often display enhanced biological activities compared to their natural counterparts due to their resistance to enzymatic degradation.

Molecular Geometry and Conformational Analysis

The molecular geometry of p-tolylamino-acetic acid is characterized by a combination of sp² hybridization at the aromatic carbon atoms and sp³ hybridization at the aliphatic carbon and nitrogen centers. The benzene ring maintains its planar geometry with C-C-C bond angles of approximately 120° [13].

The acetic acid moiety exhibits tetrahedral geometry around the α-carbon center, with bond angles approximating 109.5°. The presence of the bulky p-tolyl substituent on the nitrogen atom introduces steric interactions that influence the preferred conformational arrangements of the molecule.

Conformational analysis reveals that the compound can adopt multiple stable conformations through rotation around the N-CH₂ bond and the C-N bond connecting the aromatic ring to the amino acid backbone [14]. The most stable conformations tend to minimize steric repulsion between the aromatic ring and the carboxyl group.

The carboxyl group can exist in both syn and anti conformations relative to the amino group, with the anti conformation generally being more stable due to reduced electrostatic repulsion [14]. The energy barrier for rotation around the C-N bond is relatively low, allowing for rapid interconversion between conformational states at room temperature.

Intramolecular hydrogen bonding interactions may contribute to conformational stability, particularly between the carboxyl hydrogen and the aromatic π-system or between the amino hydrogen and the carbonyl oxygen [15]. These interactions, while weak, can influence the overall molecular geometry and physical properties of the compound.

XLogP3

1

Sequence

G

Wikipedia

N-(4-Methylphenyl)glycine

Dates

Last modified: 08-15-2023

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